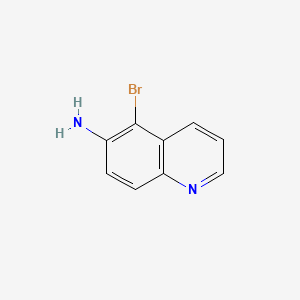

5-Bromoquinolin-6-amine

Übersicht

Beschreibung

5-Bromoquinolin-6-amine, also known as 6-Amino-5-bromoquinoline, is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid substance .

Synthesis Analysis

The synthesis of 5-amino-6-bromoquinoline involves the dissolution of 6-Bromo-5-nitroquinoline in CH3COOH, followed by the addition of Fe powder. The reaction is then heated to approximately 75 °C for 150 minutes .Molecular Structure Analysis

The InChI code for 5-Bromoquinolin-6-amine is 1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 . This indicates the presence of a benzene ring fused with a pyridine moiety in its structure.Chemical Reactions Analysis

5-Bromoquinolin-6-amine shows both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

5-Bromoquinolin-6-amine is a solid substance . It is slightly soluble in water but soluble in alcohol, ether, and carbon disulfide .Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Action

- C4-Substituted Isoquinolines Synthesis : A study by Tsotinis et al. (2007) discusses the synthesis of C4-substituted isoquinolines using commercially available 4-bromoisoquinoline. The synthesized compounds showed potential cytotoxicity in tumor cell lines, indicating their utility in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Microwave-Assisted Amination

- Palladium-Catalyzed Amination : Wang et al. (2003) described a palladium-catalyzed aryl amination under microwave conditions to prepare aminoquinolines from aryl bromides. This method offers consistent improvements in yields, especially for quinoline substrates (Wang, Magnin, & Hamann, 2003).

Nucleophilic Substitution Reactions

- Synthesis of Quinoline Derivatives : Choi and Chi (2004) studied the nucleophilic substitution reactions of bromoquinoline diones with amines. They developed efficient synthetic routes for key intermediates, proposing a mechanism for the unusual regioselectivity observed in these reactions (Choi & Chi, 2004).

Ligand Synthesis

- Friedländer Approach for Chelating Ligands : Hu et al. (2003) used a Friedländer condensation method to create bidentate and tridentate 6-bromoquinoline derivatives, which could be used for developing novel ligands (Hu, Zhang, & Thummel, 2003).

Anticancer Agents

- Amino- and Sulfanyl-3H-Quinazolin-4-One Derivatives : Malinowski et al. (2015) synthesized quinazolinone derivatives with potential anticancer activities. These compounds were evaluated for cytotoxicity on various cancer cell lines, showing significant anticancer activities (Malinowski, Fornal, Nowak, Kontek, Gajek, & Borek, 2015).

Biological Profiling

- Profiling of Amine Group Containing Metabolites : Boughton et al. (2011) described a method for the profiling and quantitation of amine group-containing metabolites, including amino acids, hormones, and neurotransmitters. This technique is vital for understanding biological processes and drug actions (Boughton, Callahan, Silva, Bowne, Nahid, Rupasinghe, Tull, McConville, Bacic, & Roessner, 2011).

Synthesis of Ligands

- Sequential and Selective Buchwald-Hartwig Amination : Smith et al. (2008) focused on the synthesis of ligands for the Tec Src homology 3 domain using Buchwald-Hartwig chemistry. This method facilitated the creation of high-affinity ligands for biological applications (Smith, Jones, Booker, & Pyke, 2008).

Safety and Hazards

The safety information available indicates that 5-Bromoquinolin-6-amine is an irritant . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Quinoline, which is structurally related to 5-Bromoquinolin-6-amine, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, it is reasonable to expect that future research may explore the potential applications of 5-Bromoquinolin-6-amine in these areas.

Wirkmechanismus

Target of Action

It is known that quinoline and its derivatives, which include 5-bromoquinolin-6-amine, have a wide range of biological and pharmacological activities .

Mode of Action

5-Bromoquinolin-6-amine shows both electrophilic and nucleophilic substitution reactions . This means it can donate or accept electrons, allowing it to interact with various biological targets.

Biochemical Pathways

Given its wide range of biological and pharmacological activities, it is likely that it interacts with multiple pathways .

Pharmacokinetics

It is slightly soluble in water and soluble in alcohol, ether, and carbon disulfide . This suggests that it may have good bioavailability, as solubility can influence a drug’s absorption and distribution .

Result of Action

Given its wide range of biological and pharmacological activities, it is likely to have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

5-bromoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODLGTLYXJGDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol](/img/structure/B2837637.png)

![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)

![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)

![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2837648.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2837650.png)

![N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2837651.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2837653.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2837654.png)